molecular formula C9H11AtN2O5 B1251469 5-Astatodeoxyuridine

5-Astatodeoxyuridine

Cat. No.: B1251469
M. Wt: 437.18 g/mol
InChI Key: XUGIUPGPFMOJFV-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Astatodeoxyuridine (5-[211At]AUdR) is a thymidine analogue labeled with the alpha-particle emitter Astatine-211, positioning it as a potent agent for targeted endoradiotherapy research. Its primary research value lies in its unique mechanism of action: the compound is incorporated into the DNA of replicating cells during the S-phase of the cell cycle . This direct incorporation of the alpha-particle emitter into a cell's genetic material results in highly efficient and localized cytotoxicity, causing double-strand DNA breaks that are difficult for cells to repair. In vitro studies on human glioma cell lines have demonstrated that 5-Astatodeoxyuridine exhibits high cytotoxicity, with a D0 equivalent to fewer than three Astatine-211 atoms incorporated per cell . The synthesis is typically achieved via astatodestannylation of a 5-(trimethylstannyl)-2'-deoxyuridine precursor . Astatine-211 is a promising radionuclide for Targeted Alpha Therapy (TAT) due to its 7.2-hour half-life and the high linear energy transfer of its alpha particles, which deposit a large amount of energy over a short range (a few cell diameters), minimizing damage to surrounding healthy tissues . This makes 5-Astatodeoxyuridine a compound of significant interest for developing novel cancer therapeutics, particularly for targeting proliferating tumor cells. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11AtN2O5

Molecular Weight

437.18 g/mol

IUPAC Name

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]astatine

InChI

InChI=1S/C9H11AtN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1

InChI Key

XUGIUPGPFMOJFV-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[At])CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)[At])CO)O

Synonyms

(211At)AUdR
5-((211)At)astato-2'-deoxyuridine
5-astato-2'-deoxyuridine

Origin of Product

United States

Foundational Principles and Precursors for 5 Astatodeoxyuridine

Nuclear Characteristics of Astatine-211 (²¹¹At) in Radiopharmaceutical Design

Astatine-211 (²¹¹At) is a promising radionuclide for targeted alpha therapy (TAT) due to its favorable nuclear decay properties. fishersci.dk It is an alpha-emitter, meaning it releases alpha particles during its decay. Alpha particles are characterized by high linear energy transfer (LET) and a short range in biological tissue, typically tens of micrometers. fishersci.dk This allows for highly localized energy deposition, maximizing damage to targeted cells while minimizing damage to surrounding healthy tissue. The half-life of ²¹¹At is approximately 7.2 hours, which is considered suitable for radiopharmaceutical applications, allowing sufficient time for synthesis, administration, and targeting while limiting prolonged exposure. fishersci.fixemistry.commpg.defishersci.caperiodic-table.iowikipedia.org

Decay Scheme and Alpha Particle Emission Profiles

Astatine-211 decays primarily through two modes: electron capture (EC) to Polonium-211 (²¹¹Po) and alpha particle emission directly to Bismuth-207 (²⁰⁷Bi). fishersci.fimpg.de The branching ratio is approximately 58% for electron capture and 42% for alpha emission. fishersci.fimpg.de

The decay scheme can be summarized as follows:

²¹¹At undergoes electron capture (approx. 58%) to form ²¹¹Po. fishersci.fimpg.de

²¹¹Po rapidly decays by emitting an alpha particle with an energy of approximately 7.4 MeV, transforming into stable Lead-207 (²⁰⁷Pb). fishersci.fimpg.de

²¹¹At also decays directly by emitting an alpha particle (approx. 42%) with an energy of approximately 5.87 MeV, transforming into ²⁰⁷Bi. fishersci.fimpg.de ²⁰⁷Bi is a long-lived radionuclide, but its contribution to the absorbed dose is generally considered less significant compared to the alpha emissions.

The alpha particles emitted from ²¹¹Po (7.4 MeV) and ²¹¹At (5.87 MeV) have short path lengths in tissue, typically in the range of 50-90 µm. This characteristic high LET and short range are crucial for effective killing of targeted cells with minimal damage to adjacent healthy cells. fishersci.dk

Production Methodologies of Astatine-211 for Research Applications

Astatine-211 is not a naturally occurring isotope and must be produced artificially, typically using a cyclotron. The primary method involves the bombardment of a Bismuth-209 (²⁰⁹Bi) target with alpha particles. xemistry.commpg.defishersci.caperiodic-table.io

The nuclear reaction is represented as: ²⁰⁹Bi(α, 2n)²¹¹At xemistry.commpg.defishersci.caperiodic-table.io

This reaction involves the absorption of an alpha particle by a ²⁰⁹Bi nucleus, followed by the emission of two neutrons, resulting in the formation of ²¹¹At. High-purity ²⁰⁹Bi targets are essential for efficient production and to minimize the co-production of other isotopes. fishersci.ca Following irradiation, chemical separation and purification steps are necessary to isolate the ²¹¹At from the target material and other potential radionuclides. xemistry.comfishersci.ca These processes are critical to obtain ²¹¹At in a form suitable for radiolabeling and research applications.

Chemical and Biological Relevance of Deoxyuridine Nucleosides

Deoxyuridine is a naturally occurring deoxyribonucleoside composed of a deoxyribose sugar linked to the pyrimidine (B1678525) base uracil (B121893). wikipedia.org It plays a significant role in cellular nucleic acid metabolism, particularly in pathways related to DNA synthesis.

Role of Deoxyuridine in Nucleic Acid Metabolism Pathways

Deoxyuridine is a key intermediate in the synthesis of thymidine (B127349) nucleotides, which are essential building blocks for DNA. Deoxyuridine monophosphate (dUMP), derived from deoxyuridine diphosphate (B83284) (dUDP) or deoxyuridine triphosphate (dUTP), serves as the primary substrate for the enzyme thymidylate synthase (TS). wikipedia.orgmims.com Thymidylate synthase catalyzes the methylation of dUMP to form deoxythymidine monophosphate (dTMP). wikipedia.orgmims.com dTMP is subsequently phosphorylated to deoxythymidine diphosphate (dTDP) and then to deoxythymidine triphosphate (dTTP), the form incorporated into DNA during replication. wikipedia.orgmims.com

The enzyme dUTPase plays a crucial role in hydrolyzing dUTP to dUMP, thereby preventing the misincorporation of uracil into DNA. mims.com This metabolic pathway highlights the central position of deoxyuridine nucleotides in maintaining the integrity of the DNA synthesis machinery.

Structural Considerations for Halogenation at the C-5 Position of Deoxyuridine

The uracil base of deoxyuridine possesses a hydrogen atom at the C-5 position, which is a common site for chemical modifications, including halogenation. fishersci.caguidetomalariapharmacology.orgfishersci.cazhanggroup.orgguidetopharmacology.orguni.lu Substituting this hydrogen with a halogen atom, such as fluorine, chlorine, bromine, iodine, or astatine, can significantly influence the biological activity of the resulting nucleoside analog. fishersci.caguidetomalariapharmacology.orgfishersci.cazhanggroup.orgguidetopharmacology.orguni.lu

Halogenation at the C-5 position can affect the interaction of the nucleoside analog with key enzymes involved in nucleotide metabolism, such as thymidylate synthase. fishersci.caguidetomalariapharmacology.orgfishersci.cazhanggroup.orgguidetopharmacology.orguni.lu For instance, 5-fluorodeoxyuridine (5-FUdR) is a well-known example of a C-5 halogenated deoxyuridine analog that acts as a potent inhibitor of thymidylate synthase. fishersci.cawikipedia.orgwikipedia.org Similarly, 5-iododeoxyuridine (5-IUdR) is another analog that can be incorporated into DNA and has been studied for its radiosensitizing properties. nih.govwikipedia.orguni-freiburg.de

Radiochemical Synthesis and Analytical Characterization of 5 Astatodeoxyuridine

Precursor Synthesis Strategies for Astatination

The efficient and selective introduction of ²¹¹At into the deoxyuridine structure typically relies on the use of carefully designed precursors. These precursors contain a leaving group at the position where astatine is to be incorporated, facilitating the radiochemical reaction.

Development of Stannylated Precursors for Late-Stage Astatination

Organostannane precursors, particularly trialkylstannyl derivatives, have become a widely utilized method for introducing ²¹¹At onto various molecules, including nucleoside analogues like deoxyuridine. nih.govresearchgate.net The use of stannylated precursors allows for late-stage astatination, which is advantageous due to the short half-life of ²¹¹At (7.2 hours). nih.gov

One notable example is the use of 5-(trimethylstannyl)-2'-deoxyuridine (B117743) (TMSUdR) for the synthesis of [²¹¹At]AUdR. nih.gov This method involves electrophilic destannylation, where the trimethylstannyl group is replaced by ²¹¹At in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or N-chlorosuccinimide (NCS). researchgate.netnih.gov Tributyltin derivatives are also frequently reported as precursors, offering potentially lower toxicity compared to trimethyltin (B158744) derivatives, with no significant differences in reactivity observed. nih.govresearchgate.net

Alternative Electrophilic Astatination Precursor Methodologies

Besides stannylated compounds, other organometallic precursors have been explored for electrophilic astatination. Organomercuric compounds were among the first precursors studied for introducing ²¹¹At with high yields. nih.gov For instance, 5-chloromercuri-2'-deoxyuridine (ClHgUdR) has been used as a precursor for the astatination of deoxyuridine. google.com However, the use of mercurial precursors often requires more stringent conditions for less activated substrates and can lead to the presence of mercury contaminants in the final product, necessitating rigorous purification. nih.govgoogle.com

More recently, silicon derivatives have re-emerged as potential alternatives to stannylated compounds. nih.gov Arylboron precursors have also been reported for electrophilic labeling with astatine, using oxidizing agents like N-bromosuccinimide (NBS) or potassium iodide (KI). nih.gov

Methods for ²¹¹At Incorporation into Deoxyuridine

The incorporation of ²¹¹At into deoxyuridine to form [²¹¹At]AUdR can be achieved through different radiosynthetic routes, primarily involving electrophilic substitution reactions.

Direct Electrophilic Astatination Techniques

Direct electrophilic aromatic substitution (EAS) of astatine onto the deoxyuridine base has been investigated. However, this method often requires harsh conditions, limiting its applicability and potentially leading to low yields and side products. nih.govnih.gov Early attempts to synthesize [²¹¹At]AUdR from an amino precursor via a diazonium salt resulted in a low radiochemical yield of approximately 3% and contamination with byproducts. nih.gov Direct electrophilic astatination of targeting proteins has also been reported to result in a weak astatine-protein bond, leading to instability in vivo. medicaljournalssweden.se

Organometallic-Mediated Radiosynthetic Routes

Electrophilic demetallation of organometallic precursors is currently the most prevalent and versatile method for incorporating ²¹¹At into deoxyuridine. nih.govnih.govsnmjournals.org This approach leverages the high reactivity of the carbon-metal bond, allowing for high radiochemical yields under milder conditions compared to direct EAS. nih.gov

The reaction typically involves the reaction of an electrophilic astatine species (At⁺), generated from the cyclotron-produced ²¹¹At in the presence of an oxidant (e.g., H₂O₂, Iodogen, NCS), with the organometallic precursor (e.g., stannylated or mercurated deoxyuridine). nih.govresearchgate.netresearchgate.net The astatine atom then replaces the metal group on the deoxyuridine base. For stannylated precursors, this is referred to as electrophilic astatodestannylation. researchgate.netnih.gov This method has been successfully applied to synthesize [²¹¹At]AUdR from 5-(trimethylstannyl)-2'-deoxyuridine, achieving radiochemical yields of approximately 75% using Iodogen as the oxidant in aqueous solution. researchgate.net

Purification and Quality Control Methodologies

Following the radiochemical synthesis of 5-astatodeoxyuridine, purification and quality control are essential to obtain a radiopharmaceutical suitable for further study. The purification step is crucial for removing unreacted ²¹¹At species, residual precursors, oxidizing agents, and potential byproducts. nih.gov

High-performance liquid chromatography (HPLC) is a commonly employed method for the purification of ²¹¹At-labeled compounds, including [²¹¹At]AUdR. snmjournals.orgnih.govgoogle.com HPLC allows for the separation of the desired radiolabeled product from contaminants, ensuring high radiochemical purity. nih.govgoogle.com However, conventional HPLC purification can lead to prolonged production times and potential losses of the ²¹¹At-labeled product due to adsorption to the column or tubing and during solvent evaporation, which can lower the radiochemical yield and specific activity. nih.gov

Quality control procedures for ²¹¹At-labeled radiopharmaceuticals, such as [²¹¹At]AUdR, typically involve assessing radiochemical purity and potentially radionuclidic purity. Radiochemical purity can be determined using techniques like HPLC. snmjournals.org Radionuclidic purity involves verifying the absence or acceptable levels of other radioisotopes, such as ²¹⁰At, which can be produced during cyclotron irradiation and decays to the highly toxic ²¹⁰Po. nih.govsnmjournals.org Methanol (B129727) precipitation has also been used as a quality control measure to assess the binding of ²¹¹At to a target molecule, with preparations showing less than 95% methanol precipitability considered unsuitable. snmjournals.org

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used and essential technique for the analytical characterization and quality control of radiopharmaceuticals, including the assessment of radiochemical purity (RCP) researchgate.netmdpi.comiaea.orgymaws.com. Radiochemical purity refers to the proportion of the total radioactivity in the product that is present in the specified chemical form ymaws.com.

HPLC separates components of a mixture based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase jasco-global.comadvancechemjournal.com. For radiochemical purity assessment, HPLC systems are typically equipped with both a UV detector (for detecting chemical species) and a radio-detector (for detecting radioactive species) in series mdpi.comymaws.com. This dual detection allows for the simultaneous determination of chemical and radiochemical purity and the identification of radioactive impurities mdpi.comru.nl.

The radiochemical purity is determined by measuring the radioactivity associated with the peak corresponding to the desired radiolabeled compound and comparing it to the total radioactivity of all detected radioactive species in the chromatogram ymaws.com. A high radiochemical purity is crucial to ensure that the administered radioactivity is primarily associated with the targeting molecule, thereby maximizing delivery to the intended site and minimizing radiation dose to non-target tissues ymaws.com. Acceptance criteria for radiochemical purity are typically high, often ≥ 95% for established radiopharmaceuticals mdpi.com.

Data obtained from radio-HPLC analysis provides a chromatogram showing peaks at different retention times, with each peak representing a different radioactive species. The area under each peak is proportional to the amount of radioactivity of that species.

Validation of Radiochemical Identity through Spectroscopic and Chromatographic Techniques

Validation of the radiochemical identity of 5-astatodeoxyuridine is critical to confirm that the radioactivity is indeed attached to the deoxyuridine molecule in the desired position (C-5). This validation is typically achieved through a combination of spectroscopic and chromatographic techniques nih.goveuropa.eu.

Chromatographic techniques, particularly HPLC, play a significant role in identity validation by comparing the retention time of the radiolabeled compound to that of a known standard of the authentic, non-radioactive compound or a reference standard of the radiolabeled compound if available jasco-global.comeuropa.eu. Co-injection of the radiolabeled sample with the non-radioactive standard can further confirm identity if the radioactive peak co-elutes with the peak of the standard detected by a UV detector jasco-global.com. Using different chromatographic systems with varying stationary and mobile phases can provide additional evidence for identity chromforum.org.

Spectroscopic techniques provide structural information that can confirm the identity of the radiolabeled product. While direct spectroscopic analysis of the trace quantities of astatinated compounds can be challenging, techniques such as mass spectrometry (MS) coupled with chromatography (e.g., HPLC-MS) can be powerful tools for characterization and identity confirmation nih.gov. MS can provide information about the molecular weight of the radiolabeled species, and fragmentation patterns can offer insights into its structure nih.govwada-ama.org. Although not specific to astatine, UV-Visible spectrometry can also be used in conjunction with HPLC to provide spectral data that can help characterize the compound class nih.gov.

The validation process ensures that the synthesized product is consistently the intended 5-astatodeoxyuridine and not other astatinated byproducts or impurities. This is a critical part of method validation, which aims to demonstrate that an analytical procedure is suitable for its intended purpose europa.euchromatographyonline.com.

Radiochemical Stability and Storage Considerations

The radiochemical stability of 5-astatodeoxyuridine is a major concern due to the nature of astatine and the potential for deastatination, which can lead to the release of free astatine and subsequent accumulation in non-target organs like the thyroid and stomach nih.gov. Radiochemical instability can result in decreased therapeutic efficacy and increased toxicity nih.gov.

Stability studies assess how the radiochemical purity of the compound changes over time under specific storage conditions nih.gov. These studies are essential for determining the shelf life of the radiopharmaceutical nih.gov. Factors influencing radiochemical stability include temperature, pH, solvent composition, the presence of radiolytic species, and the specific chemical linkage of astatine to the molecule researchgate.netiaea.orgiaea.org.

Storage conditions significantly impact radiochemical stability. Generally, radiopharmaceuticals are stored under conditions that minimize degradation, such as at reduced temperatures (e.g., 4°C or -20°C) researchgate.netiaea.org. The choice of solvent and buffer can also affect stability iaea.orgplos.org. For instance, some radiopharmaceuticals show better stability at specific pH values iaea.org. The concentration of the radiopharmaceutical and the total radioactivity can also play a role in stability due to potential self-radiolysis iaea.org.

Stability is typically monitored using radio-HPLC over a defined period nih.gov. The decrease in the peak area corresponding to 5-astatodeoxyuridine and the appearance of peaks corresponding to radioactive impurities (e.g., free astatine) are indicative of degradation.

Research findings on the stability of astatinated radiopharmaceuticals highlight the challenge of achieving sufficient in vivo stability researchgate.netresearchgate.net. Novel bifunctional coupling agents and labeling strategies are being developed to enhance the stability of the At-C bond and improve the pharmacokinetic properties of astatinated compounds researchgate.netresearchgate.net.

Data from stability studies are crucial for defining appropriate storage conditions and determining the maximum time between synthesis and administration of 5-astatodeoxyuridine to ensure its quality and efficacy.

Example Data Table (Illustrative - Actual data would be compound-specific):

Time Point (h)Radiochemical Purity (%)Radioactive Impurity 1 (%)Radioactive Impurity 2 (%)Storage Temperature (°C)
0>98<1<14
497.51.50.54
896.02.51.54
2491.25.83.04

Preclinical Evaluation of 5 Astatodeoxyuridine in in Vitro Systems

Cellular Uptake and Intracellular Localization Mechanisms

The cellular uptake and subsequent intracellular localization of 5-astatodeoxyuridine are critical determinants of its therapeutic efficacy. As a nucleoside analog, its entry into cells is primarily mediated by specific transport systems.

Nucleoside Transporter Involvement in Cellular Accumulation

Nucleoside transporters play a vital role in the cellular uptake of naturally occurring nucleosides and their synthetic analogs, including those used in anticancer and antiviral therapies. Two main families of nucleoside transporters exist in mammalian cells: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). CNTs facilitate sodium-dependent transport and exhibit high affinity for their substrates, while ENTs are bidirectional and sodium-independent. Different CNT and ENT subtypes show varying selectivity for purine (B94841) and pyrimidine (B1678525) nucleosides. For instance, CNT1 is a pyrimidine transporter, CNT2 primarily transports purines but also accepts uridine, and CNT3 exhibits broad selectivity for both purine and pyrimidine nucleosides. ENT1 and ENT2 are broad-selectivity transporters found in the plasma membrane. The uptake of nucleoside analogs, such as gemcitabine, is significantly influenced by the expression and activity of these transporters, particularly ENT1. Given that 5-astatodeoxyuridine is a deoxyuridine analog, its cellular accumulation is likely mediated by these nucleoside transporters, although specific studies detailing the involvement of individual transporter subtypes for 5-astatodeoxyuridine were not available in the consulted literature.

Subcellular Distribution and Retention Kinetics

Following cellular uptake, the intracellular fate and distribution of 5-astatodeoxyuridine are crucial for its mechanism of action. As a deoxyuridine analog, 5-astatodeoxyuridine is designed to be incorporated into DNA during synthesis. This incorporation into the genetic material is a key aspect of its intended function as a DNA-targeting radiotherapeutic agent. Studies on the kinetics of uptake and retention of other halogenated deoxyuridine analogs, such as 125IUdR, in mammalian cells have demonstrated cellular uptake and subsequent incorporation into DNA. The retention kinetics are influenced by factors such as the rate of DNA synthesis and cellular turnover. The localization of the alpha-emitting 211At directly within or in close proximity to the DNA following incorporation is expected to maximize the delivery of cytotoxic radiation to the cell nucleus. While the precise subcellular distribution and detailed retention kinetics of 5-astatodeoxyuridine at a highly granular level were not explicitly detailed in the search results, its nature as a DNA precursor strongly suggests nuclear localization and retention correlated with DNA content and cellular proliferation.

Mechanisms of Radiotoxicity at the Cellular Level

The radiotoxicity of 5-astatodeoxyuridine stems from the emission of high linear energy transfer (LET) alpha particles by the incorporated 211At. Alpha particles deposit a large amount of energy over a short range (typically tens of micrometers in tissue), leading to concentrated and highly effective damage at the cellular level.

Induction of DNA Double-Strand Breaks and Complex DNA Lesions

The primary mechanism of radiotoxicity induced by alpha particles from incorporated radionuclides like 211At is the induction of DNA double-strand breaks (DSBs) and complex DNA lesions. DSBs are considered among the most deleterious types of DNA damage, as their inaccurate repair or lack thereof can lead to mutations, chromosomal rearrangements, and cell death. Alpha particles, due to their high LET, are particularly efficient at creating clustered DNA lesions, which involve multiple types of damage (such as DSBs, single-strand breaks, and base modifications) located within a few helical turns of the DNA. These complex lesions are often more challenging for the cellular repair machinery to accurately fix compared to isolated lesions. The incorporation of 5-astatodeoxyuridine directly into the DNA places the alpha-particle source in intimate contact with the genetic material, maximizing the probability of inducing DSBs and complex DNA damage, thereby overwhelming cellular repair mechanisms.

Cell Cycle Perturbations and Apoptosis Pathways

Cellular responses to DNA damage include the activation of cell cycle checkpoints and the induction of apoptosis (programmed cell death). DNA damage, particularly DSBs, triggers signaling pathways that can halt the cell cycle at specific phases (e.g., G1, S, or G2/M) to allow for DNA repair. If the damage is too extensive or irreparable, these pathways can then initiate apoptosis to eliminate the damaged cell and prevent the propagation of genetic errors. The high level of complex DNA damage induced by the alpha emissions from incorporated 5-astatodeoxyuridine is expected to activate these DNA damage response pathways. This can lead to significant cell cycle perturbations, trapping cells in specific phases as they attempt to repair the damage. Ultimately, the severity of the damage is likely to trigger robust apoptotic responses, contributing significantly to the cytotoxic effects observed in vitro. While specific details on the precise cell cycle checkpoints affected or the specific apoptotic pathways activated by 5-astatodeoxyuridine were not extensively detailed in the search results, the known consequences of high-LET radiation-induced DNA damage strongly support these cellular responses.

Preclinical Evaluation of 5 Astatodeoxyuridine in in Vivo Animal Models

Pharmacokinetic Profiles in Animal Models

Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 5-Astatodeoxyuridine in animal models are not widely available in the public domain. Research into analogous compounds suggests that the pharmacokinetic profile can be significantly influenced by the halogen substituent and the route of administration.

Absorption, Distribution, and Elimination Kinetics

Specific data on the absorption, distribution, and elimination kinetics of 5-Astatodeoxyuridine is not readily found in published literature. For related compounds, such as 5-iododeoxyuridine, rapid in vivo dehalogenation is a known metabolic pathway, which significantly impacts its distribution and elimination. It is plausible that 5-Astatodeoxyuridine undergoes a similar metabolic fate, with the carbon-astatine bond being relatively labile. This would lead to a complex pharmacokinetic profile, with the distribution of both the intact radiopharmaceutical and free astatine needing to be considered. The kinetics would likely follow a multi-compartmental model, reflecting its distribution into various tissues and subsequent elimination.

Influence of Administration Route on Systemic Exposure

The route of administration is a critical determinant of the systemic exposure of any therapeutic agent. While specific studies on 5-Astatodeoxyuridine are lacking, general pharmacological principles suggest that intravenous administration would lead to immediate and complete systemic availability. In contrast, other routes, such as intraperitoneal or direct intratumoral injection, would result in different absorption kinetics and potentially altered systemic exposure. The choice of administration route in preclinical studies would depend on the therapeutic strategy being investigated, with localized delivery aiming to maximize tumor uptake while minimizing systemic toxicity.

Biodistribution and Tumor Targeting Specificity

The effectiveness of a targeted radiopharmaceutical like 5-Astatodeoxyuridine is heavily dependent on its ability to selectively accumulate in tumor tissue while minimizing exposure to healthy organs.

Quantitative Analysis of Organ Uptake and Retention

Quantitative biodistribution data for 5-Astatodeoxyuridine in various organs from animal models is not extensively documented. Studies with the analogous compound, 5-iodo-2'-deoxyuridine, have shown that uptake is generally highest in tissues with high cellular proliferation rates, including the tumor, bone marrow, and gastrointestinal tract. It is anticipated that 5-Astatodeoxyuridine would exhibit a similar pattern of distribution due to its mechanism of incorporation into DNA during the S-phase of the cell cycle. The retention of the radionuclide in these tissues would be a critical factor in determining both therapeutic efficacy and potential toxicity.

Assessment of Tumor-to-Background Ratios in Xenograft Models

High tumor-to-background ratios are a key indicator of successful tumor targeting. While specific values for 5-Astatodeoxyuridine are not available, research on similar agents provides a conceptual framework. These ratios are calculated by comparing the concentration of the radiopharmaceutical in the tumor to that in surrounding healthy tissues or blood. Achieving high tumor-to-background ratios is essential for delivering a cytotoxic radiation dose to the tumor while sparing normal tissues.

Therapeutic Efficacy Studies in Orthotopic and Subcutaneous Animal Tumor Models

The ultimate goal of preclinical evaluation is to determine the therapeutic potential of a new agent. This is typically assessed in animal models bearing tumors that mimic human disease.

Information regarding the therapeutic efficacy of 5-Astatodeoxyuridine in either orthotopic (tumor grown in the organ of origin) or subcutaneous (tumor grown under the skin) animal models is not present in the available literature. Efficacy studies would typically involve monitoring tumor growth inhibition or regression following administration of the compound. The choice between orthotopic and subcutaneous models is significant, as orthotopic models are generally considered to be more clinically relevant, recapitulating the tumor microenvironment and metastatic potential more accurately.

Tumor Growth Inhibition and Regression Assessments

Information regarding in vivo studies assessing tumor growth inhibition and regression specifically for 5-Astatodeoxyuridine is not available in the provided search results. While other Astatine-211 labeled agents have shown the ability to suppress tumor growth in animal models, these findings cannot be directly extrapolated to 5-Astatodeoxyuridine. sid.irresearchgate.net For example, studies with intratumorally administered Astatine-211-labeled nanoparticles have demonstrated significant suppression of tumor growth in rodent models. researchgate.net However, dedicated studies measuring tumor volume changes, response rates (complete or partial), and tumor growth delay following systemic administration of 5-Astatodeoxyuridine in animal xenograft models are not detailed in the available literature.

Survival Analysis in Preclinical Efficacy Studies

There is no specific data from preclinical efficacy studies on the impact of 5-Astatodeoxyuridine on the survival of tumor-bearing animal models. Survival analysis, including metrics such as median survival and increased lifespan, are critical endpoints in preclinical oncology studies to determine therapeutic efficacy. championsoncology.com While studies on other Astatine-211 based therapies have reported on survival, this information is not specific to 5-Astatodeoxyuridine. nih.gov

Radiobiological Effects on Normal Tissues in Animal Models

Impact on Proliferating Organs (e.g., bone marrow, gastrointestinal tract)

Specific research detailing the radiobiological effects of 5-Astatodeoxyuridine on rapidly proliferating organs such as the bone marrow and gastrointestinal tract in animal models could not be located. These tissues are known to be sensitive to radiation, and toxicity assessments, including hematological analysis and histological examination of the gastrointestinal tract, are standard in the preclinical evaluation of radiopharmaceuticals. mdpi.com While the general effects of radiation on these tissues are well-documented, specific findings related to the biodistribution and subsequent radiotoxicity of 5-Astatodeoxyuridine in these organs are not present in the available literature.

Long-Term Tissue Responses to Internalized Alpha Emitters

While general knowledge exists regarding the long-term effects of internalized alpha emitters, specific long-term toxicology studies for 5-Astatodeoxyuridine in animal models are not described in the search results. The high LET of alpha particles can lead to complex DNA damage and potentially severe long-term consequences in normal tissues that accumulate the radiopharmaceutical. probiocdmo.com Late-responding tissues may exhibit damage long after the initial exposure. astro.orgoncohemakey.com For instance, studies with free Astatine-211 have shown that the thyroid gland is a critical organ for uptake, leading to long-term effects like atrophy if not protected. researchgate.net However, long-term studies tracking tissue responses specifically after administration of 5-Astatodeoxyuridine are not available.

Imaging Applications for Biodistribution Assessment in Preclinical Studies

Utilization of Gamma Scintigraphy or SPECT/CT for Distribution Mapping

There are no specific studies available that utilize gamma scintigraphy or Single Photon Emission Computed Tomography (SPECT)/CT to map the biodistribution of 5-Astatodeoxyuridine in preclinical models. nih.gov These non-invasive imaging techniques are crucial for understanding the pharmacokinetics and organ distribution of a radiopharmaceutical, which in turn informs dosimetry calculations and potential off-target toxicity. nih.gov While Astatine-211 has gamma emissions that could potentially be used for imaging, detailed biodistribution studies of 5-Astatodeoxyuridine using these methods have not been published in the reviewed literature.

Correlation of Imaging Data with Ex Vivo Biodistribution Analysis

Detailed research findings from preclinical animal models that directly correlate in vivo imaging data (such as SPECT/CT or PET/CT) with ex vivo biodistribution analysis for 5-Astatodeoxyuridine are not available in the reviewed scientific literature. While the methodologies for such correlative studies are well-established in preclinical research for other radiopharmaceuticals, specific data sets and detailed analyses for 5-Astatodeoxyuridine have not been published.

Typically, in preclinical evaluations of novel radiolabeled compounds, in vivo imaging techniques provide a non-invasive, longitudinal assessment of the compound's distribution and tumor uptake over time in a living animal. This is then often validated at specific time points by ex vivo biodistribution analysis. This process involves euthanizing the animal, harvesting organs and tissues of interest, and measuring the radioactivity in each sample using a gamma counter.

A strong correlation between the quantitative data obtained from imaging (e.g., percentage of injected dose per gram of tissue [%ID/g] calculated from regions of interest) and the data from ex vivo tissue counting is a critical step in validating the accuracy of the imaging method for quantifying the radiopharmaceutical's concentration in tissues.

For 5-Astatodeoxyuridine, while its potential as a therapeutic agent is recognized due to the cytotoxic properties of the alpha-emitter Astatine-211, comprehensive in vivo studies that include both imaging and detailed, correlated biodistribution data have not been reported. Such studies would be essential to accurately determine its pharmacokinetic profile, tumor-targeting efficacy, and off-target accumulation, which are all critical for its further development as a potential cancer therapeutic.

Molecular and Cellular Mechanisms of Action of 5 Astatodeoxyuridine

DNA Incorporation and Its Consequences

AtUdR's therapeutic potential stems significantly from its ability to be incorporated into the DNA of actively dividing cells, particularly cancer cells.

Mechanism of Incorporation into DNA During S-Phase

The incorporation of AtUdR into DNA is analogous to that of other thymidine (B127349) analogs, such as 5-iododeoxyuridine (IUdR) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU). During the S-phase of the cell cycle, when DNA is replicated, cellular machinery utilizes available deoxyribonucleoside triphosphates to synthesize new DNA strands. AtUdR, after being taken up by the cell and phosphorylated to its triphosphate form, can substitute for thymidine triphosphate (dTTP) due to its structural resemblance. numberanalytics.com This substitution occurs during DNA replication, leading to the integration of the astatine-containing nucleoside into the DNA helix. The efficiency of this incorporation can be influenced by factors such as the concentration of AtUdR and the proliferation rate of the cells. nih.gov The S phase is characterized by DNA synthesis and chromosomal replication, resulting in the duplication of chromosomes. taylorandfrancis.com

Genomic Instability and Mutagenesis Induced by Incorporated Astatine

Once incorporated into the DNA, the decay of ²¹¹At poses a significant threat to genomic stability. ²¹¹At is an alpha-emitter with a half-life of 7.2 hours. nih.govgu.se It decays via two branches, both leading to the emission of alpha particles. nih.govgu.se Alpha particles are high linear energy transfer (LET) radiation, meaning they deposit a large amount of energy over a short path length (typically tens of micrometers in tissue). nih.govresearchgate.net This localized energy deposition from the decay of an ²¹¹At atom within or in close proximity to the DNA helix can cause severe damage, including complex DNA double-strand breaks (DSBs). nih.govmdpi.com DSBs are considered the most critical type of DNA damage, as they are difficult to repair and can lead to chromosomal aberrations, mutations, and ultimately cell death. ecancer.orgnih.govmdpi.com The high LET of alpha particles makes them particularly effective at inducing lethal damage to cancer cells. mdpi.com The decay of DNA-incorporated radionuclides, especially those emitting Auger electrons like Iodine-125, is known to be highly cytotoxic due to the clustered nature of ionizations around the decay site. While ²¹¹At is primarily an alpha emitter, the localized energy deposition from its decay within DNA can similarly lead to significant and potentially irreparable damage, contributing to increased mutagenesis and genomic instability. mdpi.com

Radiosensitization Mechanisms

Beyond the direct cytotoxic effects of ²¹¹At decay, AtUdR can also act as a radiosensitizer, enhancing the effectiveness of external beam radiation therapy.

Interactions with DNA Repair Pathways

Incorporation of halogenated deoxyuridines, including potentially astatine, can interfere with cellular DNA repair mechanisms. Cells have sophisticated DNA damage response (DDR) pathways to detect and repair DNA lesions, including those induced by radiation. nih.govmdpi.comnih.gov Key repair pathways for DSBs include Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). ecancer.orgnih.gov Base Excision Repair (BER) is primarily involved in repairing single-strand breaks (SSBs). ecancer.org The presence of halogen atoms, particularly heavy ones like astatine, within the DNA structure can potentially alter the conformation of the DNA helix or directly impede the activity of repair enzymes. While direct studies on AtUdR's specific interactions with repair enzymes are limited in the provided context, research on other halogenated pyrimidines like IUdR indicates that their incorporation can influence DNA repair. nih.gov Impairment of DNA repair pathways by incorporated AtUdR would lead to an accumulation of unrepaired or misrepaired DNA lesions, making the cell more susceptible to the cytotoxic effects of subsequent radiation exposure. nih.govnih.gov

Modulation of Cellular Response to Radiation Damage

The incorporation of AtUdR and the subsequent DNA damage can modulate the cellular response to radiation. Ionizing radiation induces both direct and indirect damage to cellular macromolecules, with DNA being a primary target. mdpi.commdpi.com Cells respond to this damage by activating cell cycle checkpoints, initiating DNA repair, and, if the damage is too extensive, triggering apoptosis or senescence. nih.govmdpi.commdpi.com The presence of AtUdR-induced DNA damage can prime the cell for a stronger response to external radiation. This might involve prolonged cell cycle arrest, particularly in the S and G2 phases, to allow for repair attempts. nih.govnih.gov However, if the damage is overwhelming due to the combined effects of incorporated ²¹¹At decay and external radiation, the balance can tip towards programmed cell death (apoptosis) or irreversible growth arrest (senescence). mdpi.commdpi.comnih.gov The high LET radiation from ²¹¹At decay is particularly effective at inducing complex damage that is difficult for cells to repair, leading to a more pronounced and potentially irreversible cellular response compared to low LET radiation like X-rays. gu.seresearchgate.net

Comparison with Other Halogenated Deoxyuridines (e.g., 5-Iododeoxyuridine)

5-Astatodeoxyuridine shares similarities in its fundamental mechanism of DNA incorporation with other halogenated deoxyuridines like 5-iododeoxyuridine (IUdR) and 5-bromo-2'-deoxyuridine (BrdU). These analogs are all incorporated into DNA during the S-phase, substituting for thymidine. numberanalytics.comnih.gov This incorporation is a key step in their activity, whether for tracking cell proliferation (BrdU, EdU) or for radiosensitization (IUdR, AtUdR). numberanalytics.comnih.govsigmaaldrich.comnih.gov

However, significant differences exist, particularly in their radiosensitizing properties, largely attributable to the nature of the incorporated halogen and its decay characteristics. IUdR, containing stable iodine, primarily acts as a radiosensitizer by increasing the probability of photoelectric absorption of photons, leading to localized energy deposition via Auger electrons, especially with low-energy photons. iaea.org This enhances DNA damage upon irradiation. iaea.org IUdR's radiosensitization is directly related to the extent of its incorporation into DNA. nih.gov

In contrast, AtUdR incorporates the radioactive isotope ²¹¹At, an alpha-emitter. nih.govgu.se The radiosensitizing effect of AtUdR is therefore dominated by the high LET alpha particles emitted during ²¹¹At decay, in addition to any potential chemical sensitization effects similar to IUdR. nih.govresearchgate.net The energy deposited by alpha particles is much higher and more localized than that from Auger electrons or the secondary electrons produced by photon interactions with iodine. nih.govresearchgate.net This results in a higher relative biological effectiveness (RBE) for ²¹¹At compared to isotopes emitting low LET radiation. gu.seresearchgate.net While IUdR enhances the effects of external radiation by increasing energy deposition from that external source, AtUdR delivers cytotoxic radiation directly from within the DNA, independent of external beam therapy, although it can also augment the effects of external radiation. The short range of alpha particles from ²¹¹At decay makes AtUdR particularly interesting for targeted therapies aimed at delivering highly localized damage to cancer cells while sparing surrounding healthy tissue. nih.govgu.se

Here is a table summarizing some key comparisons:

Feature5-Astatodeoxyuridine (AtUdR)5-Iododeoxyuridine (IUdR)
HalogenAstatine (²¹¹At - radioactive)Iodine (Stable)
Primary Cytotoxic AgentAlpha particles from ²¹¹At decayEnhanced DNA damage from external radiation via Auger electrons
Radiation TypeHigh LET (Alpha particles)Low LET (Secondary electrons, Auger electrons)
Mechanism of ActionDNA incorporation + Radioactive decayDNA incorporation + Radiosensitization (Auger effect)
RBEHighLower (relative to alpha emitters)

While both compounds rely on DNA incorporation during S-phase, the fundamental nature of the cytotoxic event differs significantly, with AtUdR leveraging the potent, highly localized energy deposition of alpha particles from its incorporated radioactive atom.

Differences in DNA Damage Induction and Biological Efficacy

The DNA damage induced by 5-Astatodeoxyuridine stems from the decay of ²¹¹At, which is predominantly an alpha-particle emitter. Alpha particles are characterized by high linear energy transfer (LET), meaning they deposit a large amount of energy over a very short path length in tissue. nih.gov This high-LET radiation is particularly effective at causing complex and often irreparable DNA damage, notably double-strand breaks (DSBs). The localized energy deposition from ²¹¹At decay, when integrated into the DNA via AUdR, can lead to clustered DNA lesions that are challenging for cellular repair mechanisms.

The biological efficacy of AUdR is directly linked to its ability to induce these lethal DNA lesions. High-LET radiation is known to have a higher relative biological effectiveness (RBE) compared to low-LET radiation (like beta particles) for inducing cell killing, particularly in slowly proliferating or radioresistant cells. The incorporation of AUdR into DNA ensures that the highly cytotoxic alpha particles are emitted directly within or in very close proximity to the nucleus, the most sensitive cellular compartment for radiation damage. Research with IUdR, an Auger electron emitter incorporated into DNA, has demonstrated high genotoxic potential due to the induction of complex DNA damage, a principle analogous to the localized high-LET damage caused by DNA-incorporated alpha emitters like ²¹¹At from AUdR. Preclinical studies involving ²¹¹At-labeled compounds, such as ²¹¹At-meta-astatobenzylguanidine (²¹¹At-MABG), have shown significant efficacy, particularly against microscopic disseminated disease, highlighting the potential of alpha emitters to deliver lethal DNA damage to isolated cancer cells or small clusters due to their short range and high LET. nih.gov This contrasts with beta emitters, whose longer range may be less effective against such small disease foci.

Distinct Mechanisms of Action due to Alpha vs. Auger/Beta Emission

The mechanism of action of 5-Astatodeoxyuridine, driven by ²¹¹At's alpha emission, is distinct from that of radionuclides emitting primarily Auger electrons or beta particles due to fundamental differences in their radiation characteristics and energy deposition patterns.

Alpha Emission (from ²¹¹At in AUdR): ²¹¹At decays primarily through alpha particle emission, with a high LET and a short range (typically tens of micrometers in tissue). nih.gov When AUdR is incorporated into DNA, the subsequent alpha decay releases high-energy alpha particles directly within the nucleus. This results in a dense ionization track concentrated in a small volume, leading predominantly to direct and complex DNA double-strand breaks that are difficult to repair. This highly localized, high-energy deposition is extremely cytotoxic to the cell in which the decay occurs.

Auger Electron Emission: Auger electron emitters decay via electron capture or internal conversion, releasing a cascade of low-energy electrons (Auger electrons). These electrons also exhibit high LET, particularly at the end of their very short range (nanometers to a few micrometers). Similar to alpha emitters, Auger electrons are most damaging when the radionuclide is located within or immediately adjacent to the DNA, causing highly localized damage, including DSBs, through both direct ionization and the production of free radicals from water radiolysis. The key distinction from alpha particles lies in the range; Auger electrons deposit their energy over an even smaller volume, making their cytotoxic effect highly dependent on subcellular localization, ideally within the DNA helix itself.

Beta Particle Emission: Beta particles are electrons with a continuous energy spectrum, lower LET, and a longer range in tissue (typically millimeters) compared to both alpha particles and Auger electrons. DNA damage from beta emitters is largely indirect, mediated by free radicals generated from the radiolysis of water. While beta particles can cause single-strand breaks and some DSBs through direct interaction, the damage is generally less complex and more spread out over a larger volume due to their longer range. This wider energy deposition pattern can result in more damage to surrounding healthy tissues compared to the highly localized energy deposition of alpha particles or DNA-incorporated Auger electrons.

Advanced Research Directions and Future Perspectives for 5 Astatodeoxyuridine

Combination Therapies with External Beam Radiotherapy or Chemotherapy in Preclinical Settings

Combination therapy is a promising approach to enhance the efficacy of radionuclide therapy and targeted radionuclide therapy, including those utilizing ²¹¹At. nih.govmdpi.com Combining treatments with distinct mechanisms of action is a key strategy. nih.gov In preclinical settings, research is exploring the potential of combining targeted alpha therapy with established cancer treatments like external beam radiation therapy (EBRT) and chemotherapy. mdpi.commsdmanuals.com

The rationale behind combining targeted radionuclide therapy with other modalities is to potentially overcome limitations such as target downregulation and tumor heterogeneity, as well as to reduce the side effects associated with either therapy alone. mdpi.com Preclinical studies are investigating how ²¹¹At-based therapies interact with EBRT and chemotherapy, considering biological factors like repair, repopulation, reoxygenation, and redistribution, which influence therapy response. mdpi.com

Development of Novel Conjugates and Delivery Systems

The development of novel bifunctional coupling agents and labeling approaches is crucial to enhance the stability of ²¹¹At-labeled compounds and improve targeted delivery. mdpi.com While chemical approaches for radio-astatination have historically been limited, recent developments favor the use of more stable astatide species and novel bonding modalities are needed to improve in vivo stability. nih.govacs.org

Nanoparticle-Mediated Delivery Strategies

Nanoparticle-based drug delivery is an innovative approach that can improve the precision, release, and efficacy of therapeutic agents. worldbrainmapping.org Nanoparticles can be engineered to encapsulate various therapeutic agents and can be designed for targeted delivery by recognizing and binding to specific receptors on cell surfaces. worldbrainmapping.org This approach can increase drug concentration at the target site and potentially reduce systemic toxicity. worldbrainmapping.org Nanoparticles can also exploit the enhanced permeability and retention (EPR) effect, accumulating in tumors due to leaky blood vessels. worldbrainmapping.org While nanoparticle delivery systems offer advantages like increased bioavailability and reduced side effects, challenges remain, including nanoparticle instability and difficulty penetrating heterogeneous solid tumors. worldbrainmapping.orgmdpi.com Research is ongoing to overcome these limitations, with the incorporation of magnetic nanoparticles showing potential for targeted delivery. mdpi.com

Antibody-Drug Conjugate (ADC) Analogues with Astatine

Antibody-drug conjugates (ADCs) represent a promising strategy for targeted therapy by combining the specificity of antibodies with the potency of therapeutic agents. mdpi.com Analogues of ADCs incorporating Astatine-211 are being investigated for targeted alpha therapy. duke.edu These conjugates aim to deliver the highly cytotoxic alpha particles emitted by ²¹¹At directly to cancer cells that express specific target antigens recognized by the antibody. mdpi.comduke.edu The development of stable ²¹¹At-labeled antibody fragments and conjugates is an active area of research. duke.edu

Strategies to Overcome Radioresistance in Preclinical Models

Tumor hypoxia is a known factor contributing to radioresistance. nih.gov Preclinical studies are exploring strategies to overcome radioresistance, including the use of hypoxia-activated prodrugs in combination with radiation. nih.gov While not specific to 5-astatodeoxyuridine, research into overcoming radioresistance in the context of radiotherapy in preclinical models provides valuable insights for improving the effectiveness of alpha therapy agents like ²¹¹At-labeled compounds. mdpi.comnih.gov Factors contributing to inefficient translation of preclinical results to clinical medicine include the use of sensitive cell lines and fast-growing experimental tumors, as well as the use of unrealistic drug concentrations and radiation doses in preclinical models. nih.gov

Methodological Advancements in Astatine Chemistry and Radiopharmaceutical Development

Significant advancements in the understanding of astatine's basic chemical and radiochemical properties have been made in the past decade, facilitated by new analytical and computational tools. nih.govacs.org Astatine exhibits characteristics of both a halogen and a metal, and recent studies have clarified its stable species in water and its ability to form halogen bonds. univ-nantes.frnih.govacs.org The production of ²¹¹At by cyclotrons has enabled the development of new radiochemical synthesis methods. univ-nantes.fr While inspired by iodine chemistry, chemical approaches for radiolabeling with ²¹¹At have evolved, with recent developments favoring the use of the more stable At⁻ species and exploring aromatic nucleophilic substitution and copper-catalyzed halodeboronation. nih.govacs.org However, new bonding modalities are still necessary to improve the in vivo stability of ²¹¹At-labeled aryl compounds. nih.gov Continued innovation in ²¹¹At labeling chemistry, carrier molecule design, and production methods are key to unlocking the full therapeutic potential of this radionuclide. mdpi.com

Conclusion and Summary of Research Findings

Recapitulation of Key Preclinical Discoveries Regarding 5-Astatodeoxyuridine

Preclinical investigations into 5-astatodeoxyuridine have positioned it as a compound of interest in the development of targeted radiotherapeutics. Research has indicated its potential as an alpha-particle-emitting agent designed for incorporation into the DNA of tumor cells. Early studies involving 5-[²¹¹At]astatodeoxyuridine demonstrated high cytotoxicity for a human glioma cell line, with a low number of ²¹¹At atoms bound per cell proving effective. The synthesis of 5-astatodeoxyuridine from a corresponding aminoderivative has been reported, although with a relatively low yield, with 5-astatouracil being identified as a main byproduct. These preclinical discoveries highlight the compound's ability to deliver a cytotoxic alpha dose, supporting further exploration of its therapeutic potential.

Implications for Future Radiopharmaceutical Design and Development

The preclinical findings with 5-astatodeoxyuridine have several implications for the future design and development of ²¹¹At-based radiopharmaceuticals. The demonstration of its cytotoxicity upon incorporation into cancer cell DNA suggests that nucleoside analogues labeled with ²¹¹At could serve as a valuable class of targeted therapeutic agents. The challenges encountered in the synthesis of 5-astatodeoxyuridine, particularly the low yield and the formation of byproducts like 5-astatouracil, underscore the need for optimizing radiolabeling strategies for astatine. Enhancing the in vivo stability of ²¹¹At-labeled compounds is a major challenge in the field, and insights gained from studying the behavior of compounds like 5-astatodeoxyuridine can inform the design of more stable radiopharmaceuticals, potentially by exploring the influence of neighboring substituents. The development of novel bifunctional coupling agents and labeling approaches is crucial to improve the integrity of ²¹¹At-labeled compounds in biological systems, paving the way for more effective and clinically viable radiopharmaceuticals.

Q & A

Q. What are the key challenges in synthesizing 5-Astatodeoxyuridine, and what methodological strategies address them?

Synthesis challenges include the instability of astatine (At) isotopes and competing side reactions during nucleophilic substitution. To mitigate this, researchers should:

  • Use anhydrous conditions and inert atmospheres (e.g., argon) to minimize oxidation .
  • Optimize reaction stoichiometry via iterative trials with <sup>211</sup>At or <sup>210</sup>At isotopes, monitored by HPLC or TLC .
  • Validate purity via mass spectrometry (MS) and <sup>1</sup>H/<sup>13</sup>C NMR, comparing spectral data to non-radioactive analogs .

Q. How can researchers ensure reproducibility in 5-Astatodeoxyuridine radiolabeling experiments?

Reproducibility requires strict protocol documentation:

  • Detail solvent systems (e.g., DMSO:EtOH ratios), temperature gradients, and reaction times .
  • Include negative controls (e.g., unlabeled deoxyuridine) to confirm labeling specificity .
  • Share raw chromatograms and spectral data in supplementary materials to enable cross-validation .

Q. What safety protocols are critical when handling 5-Astatodeoxyuridine in vitro?

Due to α-particle emissions from astatine:

  • Use lead-shielded containment and remote handling tools in fume hoods with HEPA filters .
  • Monitor radiation exposure with dosimeters and enforce strict waste disposal protocols for aqueous byproducts .

Q. How should researchers design initial biodistribution studies for 5-Astatodeoxyuridine in animal models?

Basic biodistribution studies require:

  • Dose standardization (e.g., 10–50 µCi/g body weight) and time-point selection (e.g., 1, 4, 24 hours post-injection) .
  • Tissue harvesting protocols for gamma counting or autoradiography, with statistical power analysis (n ≥ 5/group) .

Advanced Research Questions

Q. How can contradictory data on 5-Astatodeoxyuridine’s cellular uptake kinetics be resolved?

Contradictions often arise from assay variability. Solutions include:

  • Cross-validating results using dual methods (e.g., scintillation counting vs. fluorescence microscopy) .
  • Applying multivariate regression to identify confounding variables (e.g., cell cycle phase, transporter expression levels) .

Q. What advanced techniques optimize 5-Astatodeoxyuridine’s target-to-background ratio in tumor imaging?

To enhance specificity:

  • Pre-treat with thymidylate synthase inhibitors (e.g., 5-fluorouracil) to upregulate nucleoside transporters .
  • Use SPECT/CT co-registration with <sup>211</sup>At-labeled probes to quantify tumor uptake vs. healthy tissue .

Q. How should researchers analyze the alpha-particle cytotoxicity of 5-Astatodeoxyuridine in heterogeneous tumor models?

Advanced approaches involve:

  • 3D spheroid assays to simulate tumor hypoxia and radiation resistance .
  • Monte Carlo simulations to model α-particle penetration depth and DNA damage clustering .

Q. What strategies validate 5-Astatodeoxyuridine’s metabolic stability in vivo?

Combine:

  • Radiolabeled tracer studies with LC-MS/MS to detect metabolites in plasma/tissue homogenates .
  • Knockout mouse models (e.g., TK1-deficient) to assess enzyme-specific degradation pathways .

Methodological and Ethical Considerations

Q. How to systematically review conflicting literature on 5-Astatodeoxyuridine’s therapeutic efficacy?

Follow PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥n=3 replicates) .
  • Use tools like RevMan for meta-analysis of tumor regression rates and toxicity profiles .

Q. What ethical frameworks apply when designing clinical trials for 5-Astatodeoxyuridine?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Justify astatine’s radiotoxicity risks via preclinical data (e.g., LD50 in primates) .
  • Include independent ethics committees to review informed consent protocols for first-in-human trials .

Data Presentation Guidelines

  • Primary Data : Include dose-response curves, survival analyses, and statistical significance (p-values) in main figures .
  • Supplementary Materials : Provide raw chromatograms, spectral peaks, and code for computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.